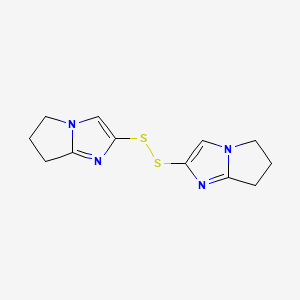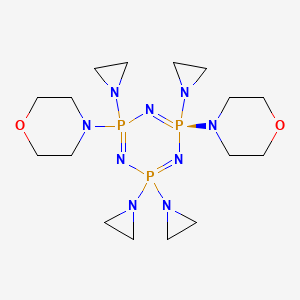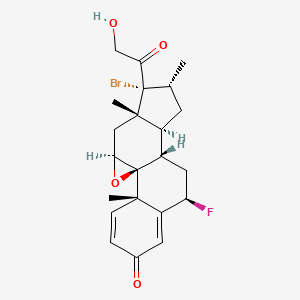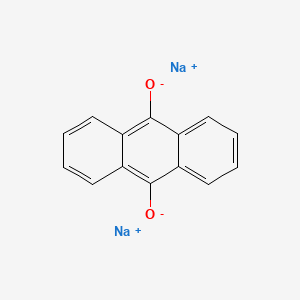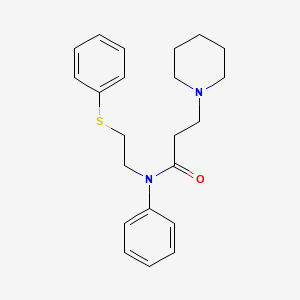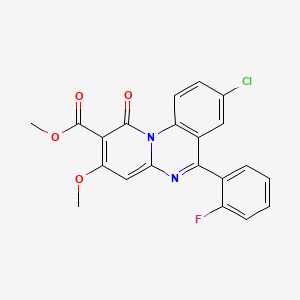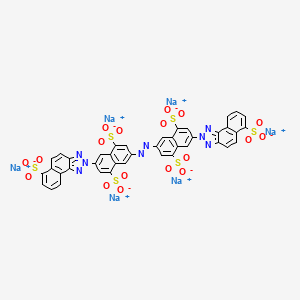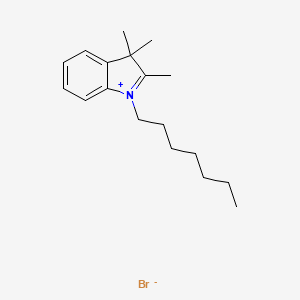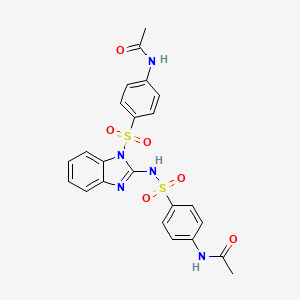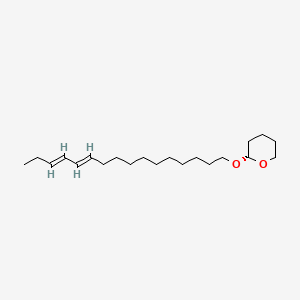
2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- is a chemical compound known for its unique structure and properties. It belongs to the class of pyrans, which are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound features a tetrahydro-2H-pyran ring substituted with a (11Z,13Z)-11,13-hexadecadienyloxy group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- typically involves the reaction of tetrahydro-2H-pyran with (11Z,13Z)-11,13-hexadecadien-1-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage. The process may involve steps such as:
Protection of functional groups: To prevent unwanted reactions.
Formation of the ether bond: Using reagents like tosyl chloride and pyridine.
Deprotection: To yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reactions with nucleophiles or electrophiles to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Influencing the transcription of specific genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran-2-one, tetrahydro-6-octyl-: Another pyran derivative with different substituents.
(11Z,13Z)-hexadeca-11,13-dienal: A related compound with a similar diene structure.
Uniqueness
2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
71685-56-8 |
|---|---|
Formule moléculaire |
C21H38O2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(2R)-2-[(11E,13E)-hexadeca-11,13-dienoxy]oxane |
InChI |
InChI=1S/C21H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-21-18-15-17-20-23-21/h3-6,21H,2,7-20H2,1H3/b4-3+,6-5+/t21-/m0/s1 |
Clé InChI |
BLZLJXKJZUQTPV-WOISXDAHSA-N |
SMILES isomérique |
CC/C=C/C=C/CCCCCCCCCCO[C@@H]1CCCCO1 |
SMILES canonique |
CCC=CC=CCCCCCCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)

